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Compound of Interest

Compound Name: 1-Bromo-4-methoxybutane

Cat. No.: B1268050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Bromo-4-methoxybutane, a key intermediate in various organic syntheses. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-Bromo-4-methoxybutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.42 t 2H Br-CH₂-

3.37 t 2H -CH₂-O-

3.31 s 3H -O-CH₃

1.92 p 2H Br-CH₂-CH₂-

1.71 p 2H -CH₂-CH₂-O-
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Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

71.8 -CH₂-O-

58.5 -O-CH₃

33.5 Br-CH₂-

30.2 Br-CH₂-CH₂-

29.8 -CH₂-CH₂-O-

Solvent: CDCl₃

Infrared (IR) Spectroscopy
The IR spectrum of 1-Bromo-4-methoxybutane exhibits characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

2940-2830 C-H (alkane) Stretching

1465 C-H (alkane) Bending

1110 C-O (ether) Stretching

645 C-Br (alkyl bromide) Stretching

Sample Preparation: Neat liquid

Mass Spectrometry (MS)
The mass spectrum of 1-Bromo-4-methoxybutane was obtained using electron ionization

(EI). The major fragments are listed below.
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m/z Relative Intensity (%) Proposed Fragment

45 100 [CH₃OCH₂]⁺

87 ~50 [M - Br]⁺

55 ~45 [C₄H₇]⁺

166/168 Low
[M]⁺ (Molecular ion peak with

Br isotopes)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy
Sample Preparation: A small amount of 1-Bromo-4-methoxybutane (a few drops) is dissolved

in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry NMR tube.[1]

[2] The solution must be homogeneous and free of any particulate matter to ensure high-

resolution spectra.[1][2]

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a standard

NMR spectrometer (e.g., 400 or 500 MHz). The instrument is locked onto the deuterium signal

of the CDCl₃ solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

For ¹³C NMR, a larger number of scans and a higher concentration of the sample may be

necessary due to the low natural abundance of the ¹³C isotope.[1][2]

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample like 1-Bromo-4-methoxybutane, a thin film is

prepared between two salt plates (e.g., NaCl or KBr).[3][4] A single drop of the liquid is placed

on one plate, and the second plate is carefully placed on top to spread the liquid into a uniform

film.[3][4]

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform

Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is taken first and
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automatically subtracted from the sample spectrum. The sample holder with the prepared salt

plates is then placed in the instrument's sample compartment, and the spectrum is acquired

over the standard mid-IR range (typically 4000-400 cm⁻¹).[3]

Mass Spectrometry
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

where it is vaporized. Ionization is achieved through electron impact (EI), where high-energy

electrons (typically 70 eV) bombard the gaseous molecules, leading to the formation of a

molecular ion and various fragment ions.[5][6]

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their

mass-to-charge (m/z) ratio by a mass analyzer. A detector then records the abundance of each

ion, generating a mass spectrum.[6]

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing

spectroscopic data for a liquid organic compound.
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General Workflow for Spectroscopic Analysis

Sample Preparation
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Caption: General workflow for spectroscopic analysis.

Molecular Structure and Mass Spectrometry
Fragmentation
The diagram below shows the structure of 1-Bromo-4-methoxybutane and its characteristic

fragmentation pattern in electron ionization mass spectrometry.
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Fragmentation of 1-Bromo-4-methoxybutane (EI-MS)

Major Fragments

[CH₃OCH₂CH₂CH₂CH₂Br]⁺˙
m/z = 166/168

[CH₃OCH₂]⁺
m/z = 45

(Base Peak)

- •CH₂CH₂CH₂Br

[CH₃OCH₂CH₂CH₂CH₂]⁺
m/z = 87

- •Br

[C₄H₇]⁺
m/z = 55

- CH₃OH (Methanol loss)

Click to download full resolution via product page

Caption: Key fragmentations of 1-Bromo-4-methoxybutane in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 1-
Bromo-4-methoxybutane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268050#spectroscopic-data-for-1-bromo-4-
methoxybutane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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